(E)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C14H15N3O3S3 and its molecular weight is 369.47. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Thiazolo [3,2-a]pyrimidine derivatives, including those with a 2-substituted moiety, have demonstrated high antitumor activity . These compounds exhibit potential as scaffolds for designing new anticancer drugs. Their structural similarity to purine allows for effective binding to biological targets, making them promising candidates for cancer therapy.
Antibacterial Properties
The same thiazolo [3,2-a]pyrimidine derivatives have also shown antibacterial activity . Researchers have explored their potential as antimicrobial agents. The active methylene group in the 5H-thiazolo [3,2-a]pyrimidin-3(2H)-one derivatives makes them attractive for functionalization, enhancing their reactivity toward electrophilic reagents.
Anti-Inflammatory Effects
Studies indicate that thiazolo [3,2-a]pyrimidine derivatives possess anti-inflammatory properties . These compounds may modulate inflammatory pathways, making them relevant for conditions involving inflammation.
Purine Antagonism
Thiazolo [4,5-d]pyrimidines, structurally related to thiazolo [3,2-a]pyrimidines, act as purine antagonists . Their combination with other functional groups, such as the trifluoromethyl group, could lead to novel compounds with potential healing properties.
Organic Electronics
The parent thiazolo [5,4-d]thiazole moiety, which shares structural features with thiazolo [3,2-a]pyrimidines, is appealing for applications in organic electronics . Aryl-functionalized thiazolo [5,4-d]thiazole derivatives can expand the conjugated backbone of semiconducting materials, making them useful in electronic devices.
Medicinal Chemistry
Thiazolo [3,2-a]pyrimidines serve as promising scaffolds for medicinal chemistry . Their versatility allows modification to create new binding sites, optimizing interactions with biological targets. Researchers continue to explore their potential in drug design.
Mechanism of Action
Target of action
The compound contains a thiazolo[5,4-c]pyridine moiety, which is a type of indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various targets.
Mode of action
The mode of action of this compound is likely to involve interactions with its targets at the molecular level. For example, it might bind to a receptor, altering its conformation and modulating its activity .
Biochemical pathways
The compound could potentially affect various biochemical pathways due to the broad range of biological activities exhibited by indole derivatives, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the wide range of activities exhibited by indole derivatives , it could potentially have diverse effects.
properties
IUPAC Name |
(E)-N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S3/c1-23(19,20)17-7-6-11-12(9-17)22-14(15-11)16-13(18)5-4-10-3-2-8-21-10/h2-5,8H,6-7,9H2,1H3,(H,15,16,18)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMRQWZFFQLYEC-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(thiophen-2-yl)acrylamide |
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